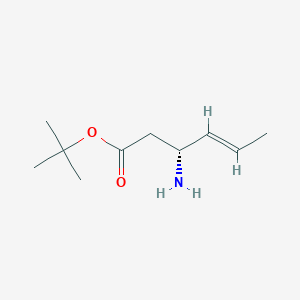

tert-butyl (E,3R)-3-aminohex-4-enoate

Description

tert-Butyl (E,3R)-3-aminohex-4-enoate is a chiral β-amino ester derivative characterized by an (E)-configured double bond at the C4 position and an R-configured stereocenter at C3. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for constructing β-amino acid derivatives or peptide mimetics. Its tert-butyl ester group enhances stability and solubility in organic solvents, making it advantageous for multistep synthetic routes.

Properties

IUPAC Name |

tert-butyl (E,3R)-3-aminohex-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6,8H,7,11H2,1-4H3/b6-5+/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUYXHJTMVKEOM-GJIOHYHPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H](CC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (E,3R)-3-aminohex-4-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as hex-4-enoic acid and tert-butylamine.

Esterification: The hex-4-enoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form tert-butyl hex-4-enoate.

Amination: The tert-butyl hex-4-enoate is then subjected to amination using tert-butylamine under suitable reaction conditions to introduce the amino group at the 3-position.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

tert-Butyl (E,3R)-3-aminohex-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Organic Synthesis

Tert-butyl (E,3R)-3-aminohex-4-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations:

- Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of amino acids and other biologically active molecules. For instance, it plays a role in producing 3,6-dideoxy-3-amino-L-talose through specific hydroxylation reactions .

Medicinal Chemistry

The compound is significant in drug development due to its structural features that can influence biological activity:

- Enzyme Interactions : this compound can be employed to study enzyme-substrate interactions, which are critical for understanding metabolic pathways and designing inhibitors.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for synthesizing polymers and other industrially relevant compounds.

Case Study 1: Asymmetric Synthesis of Amino Sugars

A study demonstrated the use of this compound in the asymmetric synthesis of amino sugars. The reaction involved a series of dihydroxylation steps that yielded high diastereomeric ratios, showcasing its utility in producing complex carbohydrates .

Case Study 2: Biochemical Pathways

Research has highlighted the role of this compound in biochemical pathways leading to the synthesis of 6-aminohexanoic acid. This acid is known for its application as an antifibrinolytic agent, indicating the potential therapeutic uses of derivatives from this compound .

Mechanism of Action

The mechanism of action of tert-butyl (E,3R)-3-aminohex-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with active sites, while the ester group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and efficacy .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its α,β-unsaturated ester and chiral amine motifs. Below is a comparison with two structurally related compounds:

Key Observations :

- The target compound’s linear chain and α,β-unsaturation contrast with the cyclic frameworks of analogs, impacting conformational flexibility and reactivity.

- Stereochemical diversity (e.g., R vs. S configurations) influences enantioselective interactions in drug-target binding .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Notes:

- The indole derivative’s aromaticity and steric shielding enhance stability, whereas the target compound’s amine group necessitates inert-atmosphere handling.

- The tetrahydrofuran analog’s carbonate group reduces nucleophilicity compared to the primary amine in the target compound .

Key Challenges :

- The target compound’s (E)-double bond demands precise geometric control during synthesis, unlike the preformed cyclic systems of analogs.

Functional Implications :

- The target compound’s amine and ester groups enable diverse derivatization (e.g., peptide coupling), while the indole derivative’s aromatic system favors π-stacking in inhibitor design .

Biological Activity

Tert-butyl (E,3R)-3-aminohex-4-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C1 : Tert-butyl group

- C2 : E double bond configuration

- C3 : Amino group attachment at the 3rd carbon

- C4 : Enol configuration at the 4th carbon

Biological Activity Overview

This compound exhibits various biological activities that can be classified into several categories:

-

Anticancer Activity

- Recent studies have shown that compounds with similar structures can inhibit specific mitotic proteins like HSET (KIFC1), leading to increased multipolarity in cancer cells. This mechanism suggests that this compound may have similar effects in cancer cell lines, promoting cell death through aberrant cell division .

- Antimicrobial Properties

- Enzymatic Inhibition

Anticancer Activity Study

A study investigated the effects of related compounds on centrosome amplification in human cancer cells. The results indicated that compounds similar to this compound led to a significant increase in multipolar mitotic spindles when applied to centrosome-amplified DLD1 cells. The percentage of multipolar mitoses increased from baseline levels to approximately 21% at a concentration of 15 μM .

| Compound | Concentration (μM) | % Multipolar Mitoses |

|---|---|---|

| Control | 0 | 10% |

| Compound A | 15 | 21% |

| Compound B | 15 | 18% |

Antimicrobial Activity Assessment

Research has indicated that compounds with similar structures exhibit potent antibacterial properties against various pathogens. For example, studies on MraY inhibitors revealed their effectiveness in disrupting bacterial growth by targeting essential biosynthetic pathways .

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Protein Function : Similar compounds inhibit mitotic proteins like HSET by binding to their active sites, preventing normal function and leading to cancer cell death.

- Disruption of Cell Wall Synthesis : The structural characteristics allow for interaction with bacterial enzymes like MraY, crucial for maintaining cell integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl (E,3R)-3-aminohex-4-enoate, and how can researchers optimize yield and purity?

- Methodology :

- Step 1 : Start with Boc (tert-butoxycarbonyl) protection of the amine group to prevent undesired side reactions. This is a standard strategy for amino esters to enhance stability during synthesis .

- Step 2 : Employ a stereoselective olefination reaction (e.g., Horner-Wadsworth-Emmons or Julia-Kocienski) to establish the (E)-configured double bond. Monitor reaction progress via TLC or HPLC.

- Step 3 : Use enzymatic resolution or chiral auxiliaries (e.g., Evans oxazolidinones) to achieve the (3R)-stereochemistry. Verify enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve reaction kinetics. Purify intermediates via flash chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., double bond geometry via coupling constants) and Boc-group integrity. For example, the (E)-configuration typically shows coupling constants (J) >15 Hz for trans-vinylic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% required for publication). Use chiral columns to validate stereochemical homogeneity .

Advanced Research Questions

Q. How can researchers address contradictions in reported stereochemical outcomes during synthesis?

- Case Study : If conflicting data arise (e.g., unexpected (Z)-isomer formation), perform:

- X-ray Crystallography : Resolve ambiguity in stereochemistry by growing single crystals of intermediates or final products .

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .

- Cross-Validation : Replicate reactions under inert atmospheres (e.g., argon) to rule out oxidative or moisture-induced side reactions.

Q. What strategies are effective for enhancing the stereoselectivity of the (3R)-amine moiety?

- Advanced Methods :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Salen complexes) in transition-metal-catalyzed hydrogenation or amination reactions .

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes or organocatalysts) with selective crystallization to favor the (3R)-enantiomer.

- Computational Modeling : DFT calculations to predict transition-state energies and guide catalyst design .

Q. How should researchers handle discrepancies in reported reaction yields for tert-butyl-protected intermediates?

- Troubleshooting Protocol :

- Trace Metal Analysis : Use ICP-MS to detect catalyst residues (e.g., Pd, Ni) that may inhibit subsequent steps.

- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to identify side products (e.g., tert-butyl alcohol from Boc deprotection) .

- Scale-Up Adjustments : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) to maintain consistency between small- and large-scale syntheses.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- GHS Compliance : Based on structurally similar carbamates, classify as Acute Toxicity (Category 4) and Skin Irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal : Store waste in labeled containers for incineration by licensed facilities to avoid environmental release of tert-butyl byproducts .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

- Case Study :

- Peptide Mimetics : The Boc-protected amine and α,β-unsaturated ester enable incorporation into peptidomimetic scaffolds targeting protease enzymes.

- Prodrug Design : The ester group can be hydrolyzed in vivo to release active carboxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.